1-(3-Bromophenyl)-3-methylbutan-1-one
Description
1-(3-Bromophenyl)-3-methylbutan-1-one is an aromatic ketone featuring a bromine atom at the meta position of the phenyl ring and a branched 3-methylbutanone chain.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWRKWALPWQASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20707701 | |
| Record name | 1-(3-Bromophenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857803-65-7 | |
| Record name | 1-(3-Bromophenyl)-3-methyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857803-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-methylbutan-1-one typically involves the bromination of 3-phenylbutan-1-one. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenylbutanones with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving aromatic ketones.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-methylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ketone group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(4-Methoxyphenyl)-3-methylbutan-1-one
- Structure : Methoxy group at the para position instead of bromine.
- Properties : Boiling point = 167°C (25 Torr); Density = 0.986 g/cm³.
- Synthesis : Typically prepared via Friedel-Crafts acylation or coupling reactions.
- Applications : Used in flavor/fragrance industries and as an intermediate in organic synthesis .
1-(3-Bromo-5-chloro-2-hydroxyphenyl)-3-methyl-1-butanone
- Structure : Additional chloro and hydroxyl substituents on the aromatic ring.
- Applications: Potential use in drug discovery due to halogenated and hydroxylated motifs .
1-(3-Methoxyphenyl)-3-methylbutan-1-one
Chain Length and Functional Group Modifications
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one
- Structure: Propenone (α,β-unsaturated ketone) chain instead of butanone.
- Properties : Exhibited cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 422.22 ppm).
- Synthesis : Microwave-assisted Claisen-Schmidt condensation .
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one
Bioactive Analogs from Natural Sources
1-(5-Acetyl-2,4-dihydroxyphenyl)-3-methylbutan-1-one (Compound 300)
- Source : Isolated from the brown alga Sargassum thunbergii.
- Bioactivity: Resorcinol derivatives often exhibit antioxidant and antimicrobial properties.
- Structural Note: Hydroxyl and acetyl groups enhance polarity and interaction with biological targets .
Data Tables
Table 1: Physical and Chemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Substituents | Boiling Point (°C) | Density (g/cm³) | Bioactivity (IC₅₀) |
|---|---|---|---|---|---|
| 1-(4-Methoxyphenyl)-3-methylbutan-1-one | C₁₂H₁₆O₂ | 4-OCH₃ | 167 (25 Torr) | 0.986 | N/A |
| 1-(3-Methoxyphenyl)-3-methylbutan-1-one | C₁₂H₁₆O₂ | 3-OCH₃ | 274.4 (predicted) | 0.986 | N/A |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one | C₁₆H₁₃BrO | 3-Br, α,β-unsaturated | N/A | N/A | 422.22 ppm (MCF-7) |
| 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one | C₁₁H₁₄O₃S | SO₂Ph, geminal CH₃ | N/A | N/A | N/A |
Key Research Findings
- Cytotoxic Activity : Halogenated analogs like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one show moderate-to-strong cytotoxicity against cancer cells (IC₅₀ = 22.41–422.22 ppm), suggesting bromine enhances bioactivity .
- Structural Influence : Electron-withdrawing groups (e.g., Br, SO₂) increase electrophilicity, aiding in nucleophilic reactions, while methoxy groups improve solubility .
- Natural Derivatives: Resorcinol-based 3-methylbutanones from algae exhibit unique bioactivity profiles, likely due to hydroxyl and acetyl substituents .
Biological Activity
1-(3-Bromophenyl)-3-methylbutan-1-one, often referred to as a synthetic compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant studies, findings, and data.
- Molecular Formula : C12H15BrO
- Molecular Weight : 255.15 g/mol
- CAS Number : 857803-65-4
The compound primarily acts through modulation of neurotransmitter systems. Its structural similarity to other psychoactive substances suggests it may interact with dopamine and serotonin receptors. Research indicates that the bromine substitution on the phenyl ring enhances lipophilicity, potentially increasing central nervous system penetration.
Biological Activity Overview
This compound exhibits several biological activities, which can be categorized as follows:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating notable inhibitory effects. The mechanism is believed to involve disruption of microbial cell membranes.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Neuropharmacological Effects
In animal models, this compound has been observed to exhibit anxiolytic and antidepressant-like effects. Behavioral assays indicate that it may reduce anxiety levels in rodents subjected to stress tests.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various substituted ketones, including this compound. The results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria. The study concluded that the bromine atom plays a critical role in enhancing antibacterial activity .
Study 2: Neuropharmacological Assessment
In a controlled trial involving mice, researchers administered varying doses of the compound to assess its impact on anxiety-related behaviors. The findings revealed that higher doses significantly reduced anxiety levels as measured by the elevated plus maze test. This suggests potential therapeutic applications for anxiety disorders .
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary studies indicate that while the compound exhibits biological activity, it also presents some cytotoxic effects at high concentrations. Further investigation into its safety profile is warranted before considering clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
